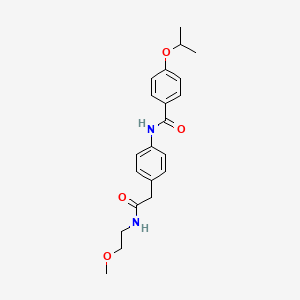
4-isopropoxy-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{[(2-metoxietil)carbamoyl]metil}fenil)-4-(propan-2-iloxi)benzamida es un compuesto orgánico complejo con aplicaciones potenciales en diversos campos como la química, la biología y la medicina. Este compuesto se caracteriza por su estructura única, que incluye un núcleo de benzamida sustituido con grupos metoxietil y propan-2-iloxi.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(4-{[(2-metoxietil)carbamoyl]metil}fenil)-4-(propan-2-iloxi)benzamida generalmente implica reacciones orgánicas de varios pasos. Un método común es la reacción de acoplamiento de Suzuki–Miyaura, que se usa ampliamente para formar enlaces carbono-carbono . Esta reacción implica el acoplamiento de ácidos o ésteres borónicos con haluros en presencia de un catalizador de paladio en condiciones suaves .
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(4-{[(2-metoxietil)carbamoyl]metil}fenil)-4-(propan-2-iloxi)benzamida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, generalmente utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo utilizando nucleófilos o electrófilos en condiciones específicas.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio, peróxido de hidrógeno y otros agentes oxidantes.
Reducción: Borohidruro de sodio, hidruro de litio y aluminio y otros agentes reductores.
Sustitución: Nucleófilos como aminas o tioles, y electrófilos como haluros de alquilo.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
N-(4-{[(2-metoxietil)carbamoyl]metil}fenil)-4-(propan-2-iloxi)benzamida tiene varias aplicaciones de investigación científica:
Biología: Investigado por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Explorado por sus potenciales propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de N-(4-{[(2-metoxietil)carbamoyl]metil}fenil)-4-(propan-2-iloxi)benzamida implica su interacción con objetivos y vías moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Los objetivos y vías moleculares exactos involucrados dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
N-(4-{[(2-metoxietil)carbamoyl]metil}fenil)-4-(propan-2-iloxi)benzamida: Este compuesto es único debido a su patrón de sustitución específico y grupos funcionales.
Otras benzamidas: Compuestos con núcleos de benzamida similares pero diferentes sustituyentes, como N-(4-{[(2-hidroxietil)carbamoyl]metil}fenil)-4-(propan-2-iloxi)benzamida.
Singularidad
N-(4-{[(2-metoxietil)carbamoyl]metil}fenil)-4-(propan-2-iloxi)benzamida es único debido a su combinación de grupos metoxietil y propan-2-iloxi, que confieren propiedades químicas y biológicas específicas. Esta singularidad lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C21H26N2O4 |
|---|---|
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
N-[4-[2-(2-methoxyethylamino)-2-oxoethyl]phenyl]-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C21H26N2O4/c1-15(2)27-19-10-6-17(7-11-19)21(25)23-18-8-4-16(5-9-18)14-20(24)22-12-13-26-3/h4-11,15H,12-14H2,1-3H3,(H,22,24)(H,23,25) |
Clave InChI |
XDSGMFVMBMZRTH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC(=O)NCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-N-[(4-bromophenyl)methyl]-5-fluoro-6-N-phenyl-4,5-dihydropyrimidine-2,6-diamine](/img/structure/B12345196.png)
![2-(4-{[(5Z)-2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene]methyl}-2-methoxyphenoxy)-N-(4-chlorophenyl)acetamide](/img/structure/B12345202.png)


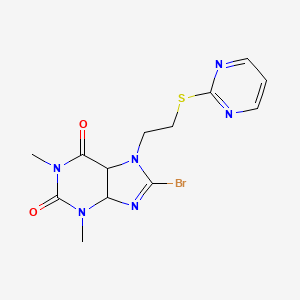
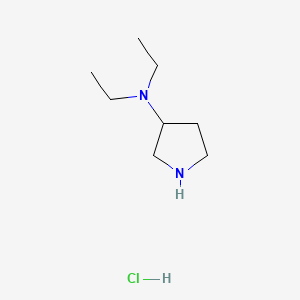
![(2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-{3-cyclopropyl-1-[6-oxo-4-(propan-2-yl)-1,6-dihydropyrimidin-2-yl]-1H-pyrazol-5-yl}prop-2-enamide](/img/structure/B12345254.png)
![3-(2-bromophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}propanamide](/img/structure/B12345260.png)
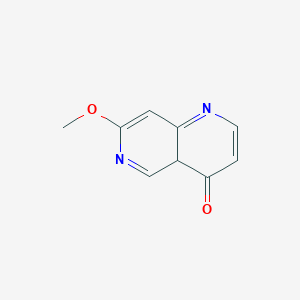
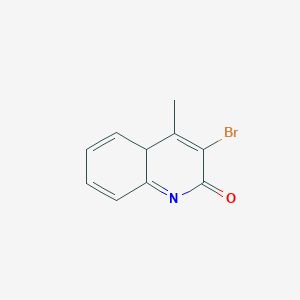

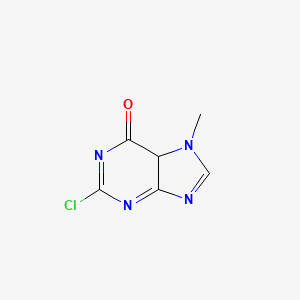
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}acetamide](/img/structure/B12345309.png)
![11-[2-(4-Ethoxyphenyl)-2-oxoethyl]-8-(3-methylbutyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12345314.png)
